molecular formula C16H13FN4O3S B2497933 2-(6-环丙基-5,7-二氧代-[1,2]噻嗪并[4,3-d]嘧啶-4-基)-N-(4-氟苯基)乙酰胺 CAS No. 1185160-60-4

2-(6-环丙基-5,7-二氧代-[1,2]噻嗪并[4,3-d]嘧啶-4-基)-N-(4-氟苯基)乙酰胺

货号 B2497933
CAS 编号: 1185160-60-4
分子量: 360.36
InChI 键: YWHJJTGLSWVTQK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule with several functional groups. It contains a thiazolo[4,3-d]pyrimidine core, which is a type of heterocyclic compound containing nitrogen and sulfur atoms. This core is substituted with a cyclopropyl group, a dioxo group, and an acetamide group linked to a fluorophenyl group .


Molecular Structure Analysis

The molecule likely has a planar structure due to the presence of the thiazolo[4,3-d]pyrimidine core, which is an electron-deficient system with high oxidative stability . The cyclopropyl group is a three-membered ring, which introduces strain into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-deficient thiazolo[4,3-d]pyrimidine core and the presence of the dioxo group . The fluorophenyl group could potentially undergo nucleophilic aromatic substitution reactions.

科学研究应用

Dyslipidemia Treatment

The compound AKOS005059624 has been investigated as a potential therapy for dyslipidemia. Dyslipidemia refers to abnormal levels of lipids (cholesterol and triglycerides) in the blood, which can contribute to cardiovascular diseases. Researchers have developed potent FXR (farnesoid X receptor) agonists, including AKOS005059624, that effectively lower plasma LDL (low-density lipoprotein) and vLDL (very low-density lipoprotein) in animal models . These findings suggest that AKOS005059624 may hold promise as a novel treatment for managing dyslipidemia.

Atherosclerosis Prevention

Atherosclerosis is a condition characterized by the buildup of plaque in arteries, leading to reduced blood flow and increased risk of heart attacks and strokes. The lipid-modulating properties of AKOS005059624, such as lowering LDL and triglycerides while raising HDL (high-density lipoprotein), make it a potential candidate for preventing atherosclerosis . Further research is needed to explore its efficacy in human trials.

Drug Development

Scientific research often involves drug discovery and development. AKOS005059624’s unique chemical structure and potent FXR agonist activity make it an interesting candidate for drug development. Researchers have studied its preclinical ADME (absorption, distribution, metabolism, and excretion) properties, which suggest that it could be suitable for once-daily dosing in humans . Clinical evaluation will determine its safety and efficacy.

Structural Characterization

In addition to its therapeutic potential, AKOS005059624 has undergone structural characterization. Researchers synthesized the compound and characterized its structure, including the convenient three-step procedure for its preparation . Understanding its chemical properties is essential for further applications.

Research Skills Development

The scientific method used in the discovery and evaluation of compounds like AKOS005059624 plays a crucial role in developing research skills and abilities. Universities incorporate this method into instructional programs, fostering critical thinking and problem-solving abilities in various careers . Thus, AKOS005059624 contributes to the broader context of scientific education.

Future Research Directions

While the existing literature provides insights into AKOS005059624’s applications, future research should explore additional fields. For instance, investigating its impact on kidney health or other metabolic pathways could reveal new therapeutic avenues . Collaborative efforts across disciplines will enhance our understanding of this compound’s potential.

未来方向

Further studies could focus on the synthesis and characterization of this compound, as well as investigating its potential biological activity. Given the presence of the thiazolo[4,3-d]pyrimidine core, it could be of interest in the development of new pharmaceuticals or materials .

属性

IUPAC Name

2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3S/c17-9-1-3-10(4-2-9)18-13(22)7-20-12-8-25-19-14(12)15(23)21(16(20)24)11-5-6-11/h1-4,8,11H,5-7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHJJTGLSWVTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-cyclopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。